REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[CH3:15]OS(OC)(=O)=O.[BH4-].[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:15])[CH2:7]2 |f:2.3|
|
Name
|
|
Quantity
|
216.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CN=CC2=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5-Bromo-2-methyl-8-nitroquinolinium methyl sulphate precipitated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled on ice and diethyl ether (1 l)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The crude mixture was filtered
|
Type
|
CUSTOM
|
Details
|
crystals were isolated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was kept below 30° C
|
Type
|
CUSTOM
|
Details
|
The crude mixture was evaporated
|
Type
|
ADDITION
|
Details
|
sodium hydroxide (2 l, 1 M) was added
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C2CCN(CC2=C(C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |